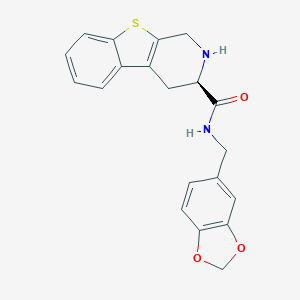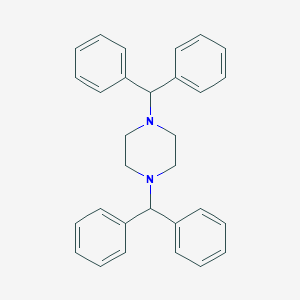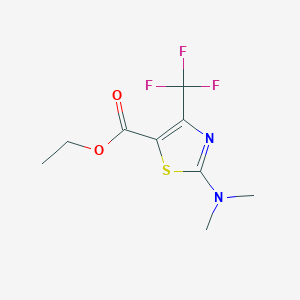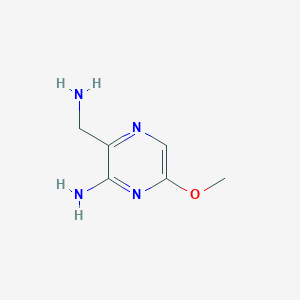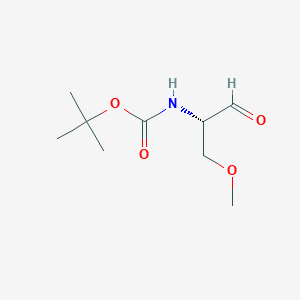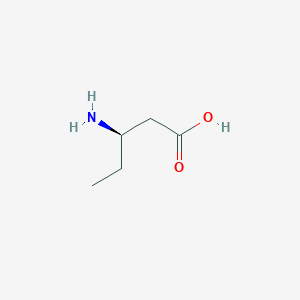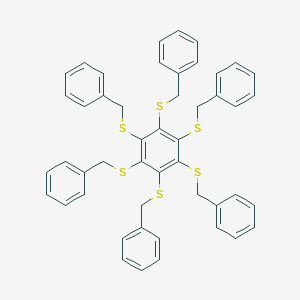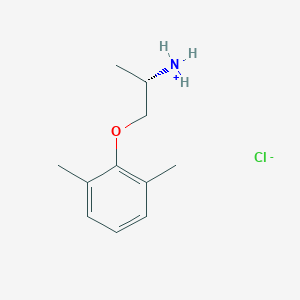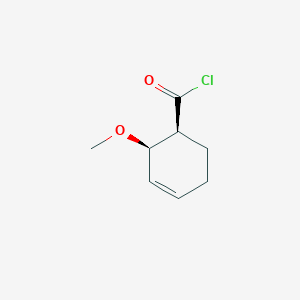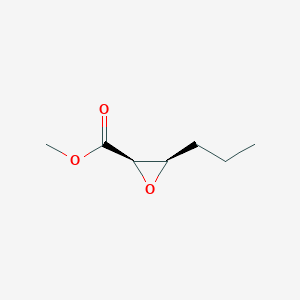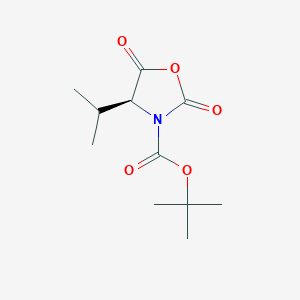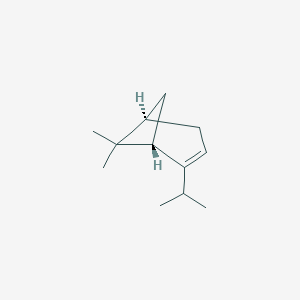
(+)-2-Isopropylapopinene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+)-2-Isopropylapopinene is a natural compound found in various plant species, including Papaver somniferum, commonly known as the opium poppy. This compound has gained significant attention in recent years due to its potential applications in the field of medicine and pharmacology.
作用機序
The mechanism of action of (+)-2-Isopropylapopinene is not fully understood. However, it is believed that the compound exerts its pharmacological effects by binding to specific receptors in the brain, including the mu-opioid receptor. This binding leads to the activation of various signaling pathways, resulting in the analgesic and anti-inflammatory effects of the compound.
生化学的および生理学的効果
(+)-2-Isopropylapopinene has been shown to exhibit various biochemical and physiological effects. The compound has been shown to reduce pain and inflammation in animal models of pain and inflammation. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, (+)-2-Isopropylapopinene has been shown to exhibit neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
実験室実験の利点と制限
The use of (+)-2-Isopropylapopinene in lab experiments has several advantages and limitations. One advantage is that the compound is readily available from natural sources, making it relatively easy to obtain. Additionally, the compound has been extensively studied, and its pharmacological effects are well understood. However, one limitation of using (+)-2-Isopropylapopinene in lab experiments is that the compound has low solubility in water, which can make it difficult to dissolve in aqueous solutions.
将来の方向性
There are several future directions for research on (+)-2-Isopropylapopinene. One direction is to further investigate the compound's potential use in the treatment of neurological disorders, including Parkinson's disease and Alzheimer's disease. Additionally, future research could focus on developing novel synthetic methods for the production of (+)-2-Isopropylapopinene, which could make the compound more readily available for research purposes. Finally, future studies could investigate the potential use of (+)-2-Isopropylapopinene in combination with other drugs to enhance its pharmacological effects.
合成法
The synthesis of (+)-2-Isopropylapopinene involves the extraction of the compound from the opium poppy plant. The isolation process involves the use of various solvents, including methanol, ethanol, and chloroform, to extract the compound from the plant material. The extracted compound is then purified using chromatography techniques, such as high-performance liquid chromatography (HPLC), to obtain a pure form of (+)-2-Isopropylapopinene.
科学的研究の応用
(+)-2-Isopropylapopinene has been extensively studied for its potential applications in the field of medicine and pharmacology. The compound has been shown to exhibit analgesic, anti-inflammatory, and antitumor properties. It has also been studied for its potential use in the treatment of various neurological disorders, including Parkinson's disease and Alzheimer's disease.
特性
CAS番号 |
156327-05-8 |
|---|---|
製品名 |
(+)-2-Isopropylapopinene |
分子式 |
C12H20 |
分子量 |
164.29 g/mol |
IUPAC名 |
(1S,5R)-6,6-dimethyl-2-propan-2-ylbicyclo[3.1.1]hept-2-ene |
InChI |
InChI=1S/C12H20/c1-8(2)10-6-5-9-7-11(10)12(9,3)4/h6,8-9,11H,5,7H2,1-4H3/t9-,11-/m1/s1 |
InChIキー |
HQZUZTRNTHLWOG-MWLCHTKSSA-N |
異性体SMILES |
CC(C)C1=CC[C@@H]2C[C@H]1C2(C)C |
SMILES |
CC(C)C1=CCC2CC1C2(C)C |
正規SMILES |
CC(C)C1=CCC2CC1C2(C)C |
同義語 |
Bicyclo[3.1.1]hept-2-ene, 6,6-dimethyl-2-(1-methylethyl)-, (1S)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



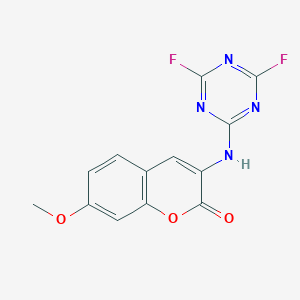
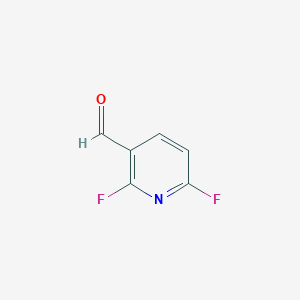
![[2-[(E)-dimethylaminomethylideneamino]-4-oxo-5H-pyrrolo[3,2-d]pyrimidin-3-yl]methyl 2,2-dimethylpropanoate](/img/structure/B141075.png)
